molecular formula C8H12O5 B2622590 Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate CAS No. 1447943-86-3

Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate

Cat. No. B2622590
CAS RN: 1447943-86-3
M. Wt: 188.179
InChI Key: DEVLWHGFQZESFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate is a chemical compound with the CAS Number: 1447943-86-3 . It has a molecular weight of 188.18 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12O5/c1-3-11-7(10)8(2)12-4-6(9)5-13-8/h3-5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.

properties

IUPAC Name

ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O5/c1-3-11-7(10)8(2)12-4-6(9)5-13-8/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVLWHGFQZESFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(OCC(=O)CO1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate

CAS RN

1447943-86-3
Record name ethyl 2-methyl-5-oxo-1,3-dioxane-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a chilled (−78° C.) DCM solvent (10 mL) under nitrogen was added a 2 M stock solution of oxalyl chloride (6.03 mL, 12.05 mmol), followed by the slow addition of dimethyl sulfoxide (0.927 mL, 13.06 mmol). Once evolution of gases stopped, stirring continued for another 20 minutes forming a snow white suspension. A solution of the crude ethyl 5-hydroxy-2-methyl-1,3-dioxane-2-carboxylate (Step 2, 1.91 g, 10.04 mmol) in 5 mL of DCM was transferred into the cold Swern solution over a period of 2 minutes via a cannula. The reaction was allowed to proceed at −78° C. for 30 minutes, followed by the slow addition of triethylamine (3.36 mL, 24.10 mmol). The resulting pale suspension was stirred at −78° C. for a further 30 minutes, then at 4° C. (ice bath) for 15 minutes. The Rx was quenched with saturated sodium bicarbonate solution (20 mL), followed by extraction with DCM (5×25 mL). The organic layers were combined, evaporated to an oily material (1.81 gm, 96%). 1H NMR (400 MHz, CHLOROFORM-d) δ 4.45-4.37 (m, 2H), 4.31 (q, J=7.3 Hz, 2H), 4.33-4.26 (m, 2H), 1.58 (s, 3H), 1.36 (t, J=7.2 Hz, 3H).
Quantity
6.03 mL
Type
reactant
Reaction Step One
Quantity
0.927 mL
Type
reactant
Reaction Step Two
Name
ethyl 5-hydroxy-2-methyl-1,3-dioxane-2-carboxylate
Quantity
1.91 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
3.36 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.